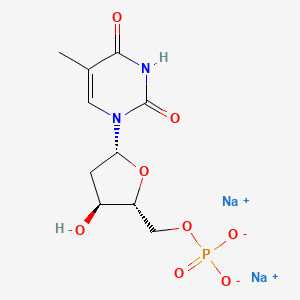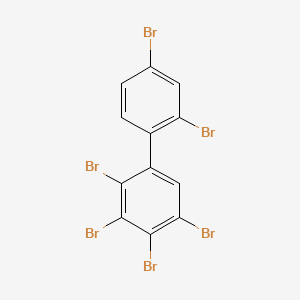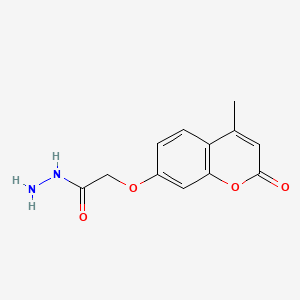
1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene
Übersicht
Beschreibung
The compound "1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene" is a highly brominated derivative of benzene, which is not directly discussed in the provided papers. However, the papers do discuss various substituted benzene derivatives, which can offer insights into the synthesis, structure, and properties of poly-substituted benzene compounds, including those with bromine substituents .
Synthesis Analysis
The synthesis of poly-substituted benzene derivatives can be achieved through various methods. A general, two-step synthesis involving the stitching of alpha-oxo-ketene-S,S-acetals and active methylene compounds via a lactone intermediate is described, which allows for the construction of aromatic compounds with conformational flexibility in a transition-metal-free environment . Additionally, the synthesis of polystannylated benzene derivatives from polybromobenzene precursors, followed by conversion to polychloromercuriobenzenes, is discussed, indicating the reactivity of polybromobenzene compounds with organometallic reagents .
Molecular Structure Analysis
The molecular structure of poly-substituted benzenes can exhibit interesting features such as a propeller-like arrangement of peripheral aryl rings around the central benzene ring, as seen in the X-ray analysis of a 1,2,3,4-tetraarylbenzene . This arrangement can lead to unique intermolecular interactions and packing patterns in the crystal structure, such as helical patterns due to N...pi interactions . The structural study of a trisubstituted benzene analog revealed an asymmetric conformation with substantial distortions, which is indicative of the potential structural diversity in substituted benzenes .
Chemical Reactions Analysis
The reactivity of poly-substituted benzenes can be inferred from the synthesis methods and subsequent reactions described. For instance, the conversion of polystannylated benzenes to polychloromercuriobenzenes suggests that polybromobenzene derivatives can undergo further functionalization through reactions with organometallic compounds . The homocoupling and heterocoupling reactions involving palladium or nickel complexes to synthesize conjugated biphenyl derivatives also demonstrate the potential for creating complex structures from simpler bromobenzene precursors .
Physical and Chemical Properties Analysis
The physical and chemical properties of poly-substituted benzenes are influenced by their molecular structure and substituents. For example, the mesomorphic behavior and transition temperatures of tetrasubstituted benzenes with various substituents indicate the impact of molecular shape and pi-pi interactions on their liquid crystalline properties . The molecular structures of phosphorus compounds with tetrasubstitution patterns show how steric factors and hydrogen bonding can affect the crystal packing and mechanical robustness of these materials .
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Molecular Graphene
A study by Xu, Y. (2015) described the synthesis of armchair-type molecular graphene using a compound closely related to 1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene. This compound was synthesized through a Diels-Alder cycloaddition reaction followed by a Suzuki coupling reaction. This molecular graphene has potential applications in nanotechnology and materials science due to its unique structural properties (Xu, Y. (2015)).
Development of Poly(p-phenylene) Graft Copolymers
Cianga, I., Hepuzer, Y., & Yagcı, Y. (2002) utilized a compound similar to 1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene in the synthesis of poly(p-phenylene) graft copolymers. These polymers, due to their unique properties, find applications in materials science, particularly in creating materials with specific mechanical and chemical properties (Cianga, I., Hepuzer, Y., & Yagcı, Y. (2002)).
Sterically Encumbered Systems for Phosphorus Centers
Shah, S., Concolino, T., Rheingold, A., & Protasiewicz, J. (2000) explored the use of a compound structurally related to 1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene in creating sterically encumbered systems for low-coordinate phosphorus centers. Such systems are significant in the field of inorganic chemistry for the development of new materials with unique electronic properties (Shah, S., et al. (2000)).
Hyperbranched Conjugated Poly(tetraphenylethene)
Hu, R., Lam, J., Liu, J., et al. (2012) conducted research on hyperbranched polymers containing tetraphenylethene, a derivative related to the target compound. These polymers exhibit unique properties like aggregation-induced emission and are potential candidates for applications in sensory and optical materials (Hu, R., et al. (2012)).
Synthesis of Tin and Mercury Derivatives of Benzene
Rot, N., Kanter, F. D., Bickelhaupt, F., Smeets, W., & Spek, A. (2000) synthesized tin and mercury derivatives of benzene using brominated benzene derivatives, closely related to 1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene. This study contributes to the field of organometallic chemistry, exploring new ways to synthesize and use metal-organic compounds (Rot, N., et al. (2000)).
Eigenschaften
IUPAC Name |
1,2,3,4-tetrabromo-5-(2,5-dibromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6/c13-5-1-2-8(14)6(3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEVZFMPNHHLPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CC(=C(C(=C2Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153092 | |
| Record name | 1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene | |
CAS RN |
120991-47-1 | |
| Record name | 2,2',3,4,5,5'-Hexabromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120991471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,5,5'-HEXABROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U536F0G05 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




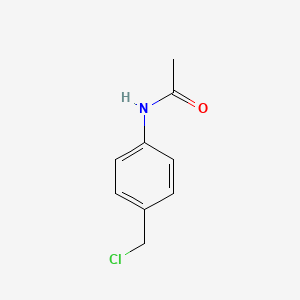
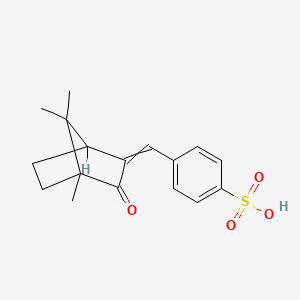
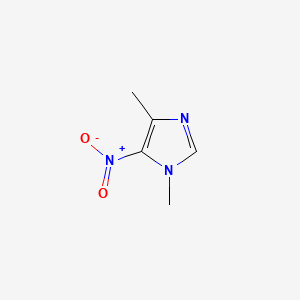
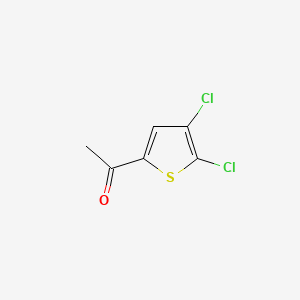
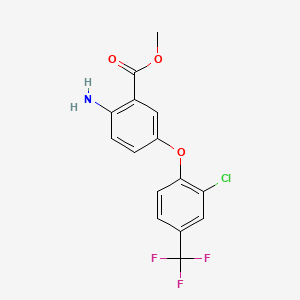
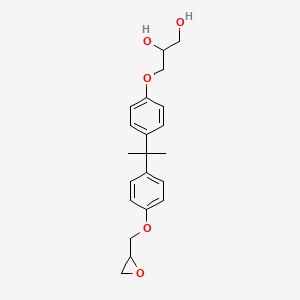
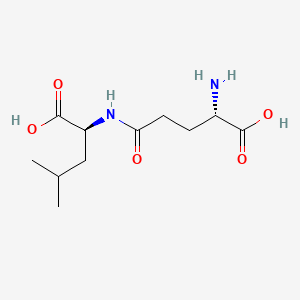
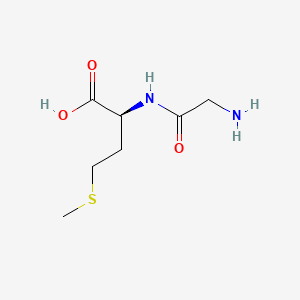
![4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1329910.png)
